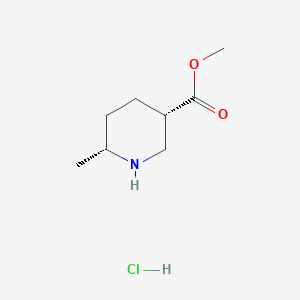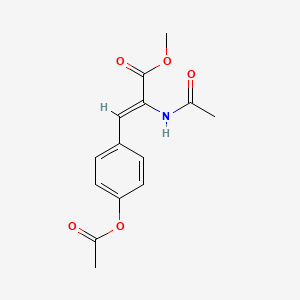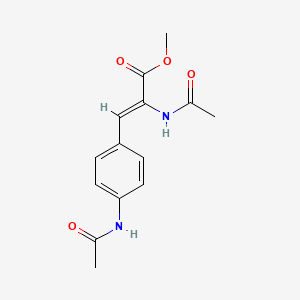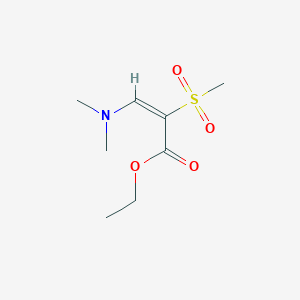![molecular formula C8H11N3O3 B8262023 methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate](/img/structure/B8262023.png)
methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate compound is then processed through additional reactions, which may include heating, cooling, and the use of catalysts.
Final Synthesis: The final step involves the purification and isolation of this compound from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactions occur in a continuous stream, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate undergoes various types of chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced by reducing agents to form reduced products.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxidized derivatives of this compound.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in a variety of substituted derivatives.
Scientific Research Applications
methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. Some examples of similar compounds include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Another β-lactam antibiotic.
These compounds share some structural similarities with this compound but may differ in their specific chemical properties and applications.
Properties
IUPAC Name |
methyl 2-[[(E)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5-6(8(13)11-10-5)3-9-4-7(12)14-2/h3,9H,4H2,1-2H3,(H,11,13)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFQFQPZVMKMRR-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1=CNCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C/NCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[(3,5-dichloroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B8261990.png)
![(4E)-4-[(2,4-difluoroanilino)methylidene]-3-(methoxymethyl)-1H-pyrazol-5-one](/img/structure/B8261998.png)
![Ethyl 2-cyano-3-{4-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoate](/img/structure/B8262006.png)
![ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B8262010.png)


![[(Z)-N-[(E)-(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride](/img/structure/B8262032.png)
![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B8262036.png)
![ethyl N-[(2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoyl]carbamate](/img/structure/B8262040.png)
![methyl (Z)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8262046.png)
